molecular formula C12H16Cl2N2O B8366848 N-(3-amino-2,4-dichloro-benzyl)-2,2-dimethyl-propionamide

N-(3-amino-2,4-dichloro-benzyl)-2,2-dimethyl-propionamide

Cat. No. B8366848
M. Wt: 275.17 g/mol
InChI Key: LWORGTVACUNHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759537B2

Procedure details

3-Amino-2,4-dichloro-benzylamine (2.28 g, 11.9 mmol) is added to a mixture of 2,2-dimethylpropionic acid chloride (1.47 mL, 11.9 mmol) and TEA (4.14 mL, 29.8 mmol) in THF (90 mL) and it is stirred for 3 h. The reaction mixture is concentrated, diluted with EtOAc, washed with 5% aq. NaHCO3 solution and water, dried with Na2SO4 filtered and concentrated to give the sub-title compound.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4.14 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:11])=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH2:5][NH2:6].[CH3:12][C:13]([CH3:18])([CH3:17])[C:14](Cl)=[O:15]>C1COCC1>[NH2:1][C:2]1[C:3]([Cl:11])=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH2:5][NH:6][C:14](=[O:15])[C:13]([CH3:18])([CH3:17])[CH3:12]

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
NC=1C(=C(CN)C=CC1Cl)Cl
Name
Quantity
1.47 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Name
TEA
Quantity
4.14 mL
Type
reactant
Smiles
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
washed with 5% aq. NaHCO3 solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C(=C(CNC(C(C)(C)C)=O)C=CC1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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